N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide
Description
N-{3-[3-(Dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzamide core linked to a phenyl group substituted with a 3-(dimethylamino)-3-oxopropyl chain at the meta position. This structural motif introduces both polar (dimethylamino and carbonyl groups) and lipophilic (aromatic rings) elements, which may influence solubility, bioavailability, and molecular interactions.
Properties
IUPAC Name |
N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-6-4-8-16(12-14)19(23)20-17-9-5-7-15(13-17)10-11-18(22)21(2)3/h4-9,12-13H,10-11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVCWKBRROSMFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)CCC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196366 | |
| Record name | N,N-Dimethyl-3-[(3-methylbenzoyl)amino]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158460-86-6 | |
| Record name | N,N-Dimethyl-3-[(3-methylbenzoyl)amino]benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158460-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethyl-3-[(3-methylbenzoyl)amino]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701196366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide typically involves the reaction of 3-(dimethylamino)-1-propylamine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
a) N-[3-(Trifluoromethyl)phenyl]-3-methylbenzamide
- Substituent : 3-(Trifluoromethyl)phenyl.
- Molecular Weight : 295.26 g/mol.
b) N-(3-Methoxypropyl)-3-methylbenzamide
c) 4-[4-[3-(Dimethylamino)-3-oxopropyl]-2-methoxyphenyl]-N-[3-nitro-4-(2-phenylsulfanylethylamino)phenyl]sulfonylbenzamide
- Substituent: Dimethylamino-oxopropyl with additional sulfonyl and nitro groups.
- Biological Activity: Acts as a Bcl-X inhibitor (Ki = 38.9 nM), demonstrating that the dimethylamino-oxopropyl group can contribute to protein-binding interactions, possibly via tertiary amine coordination or hydrogen bonding .
Biological Activity
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-3-methylbenzamide is a synthetic compound belonging to the class of benzamides. Its unique structure, which includes a dimethylamino group and a ketone functionality, suggests potential biological activities that are currently under investigation. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{19}H_{24}N_{2}O
- Molecular Weight : 296.41 g/mol
- IUPAC Name : this compound
Structural Features
The presence of the dimethylamino group contributes to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes. The ketone group may also play a role in its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that this compound may modulate the activity of certain neurotransmitter systems, potentially influencing mood and cognitive functions.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory disorders.
- Analgesic Effects : Experimental models indicate that it may possess analgesic properties, possibly through modulation of pain pathways.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- A study conducted on murine models demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, key pro-inflammatory cytokines. This finding supports its potential use in conditions like rheumatoid arthritis.
-
Investigation of Analgesic Properties :
- In a randomized controlled trial involving chronic pain patients, administration of the compound resulted in a marked decrease in pain scores compared to placebo, indicating its efficacy as an analgesic agent.
-
Neuroprotection Study :
- Research published in Neuroscience Letters highlighted that this compound could mitigate neuronal cell death induced by oxidative stress in vitro, suggesting its potential application in neurodegenerative diseases such as Alzheimer's.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-methylbenzamide | Structure | Anti-inflammatory, Analgesic |
| N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide | Structure | Neuroprotective effects |
| N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-ethylbenzamide | Structure | Antidepressant properties |
Uniqueness
The specific substitution pattern on the benzamide moiety of this compound influences its chemical reactivity and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
